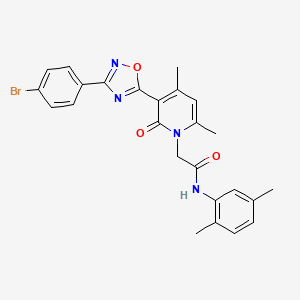
2-(3-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(2,5-dimethylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(3-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(2,5-dimethylphenyl)acetamide is a useful research compound. Its molecular formula is C25H23BrN4O3 and its molecular weight is 507.388. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 2-(3-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(2,5-dimethylphenyl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews its biological properties, particularly focusing on its inhibitory effects on various enzymes and its cytotoxicity against cancer cell lines.
Chemical Structure and Properties
The compound features a 1,2,4-oxadiazole moiety and a pyridine derivative, both of which are known for their diverse biological activities. The presence of the bromophenyl group enhances its reactivity and potential bioactivity.
1. Enzyme Inhibition
Recent studies have highlighted the compound's role as an inhibitor of the 5-lipoxygenase (5-LOX) enzyme. This enzyme is crucial in the biosynthesis of leukotrienes, which are mediators of inflammation. The synthesized derivatives exhibited varying degrees of inhibition:
| Compound | IC50 (µg/ml) | Remarks |
|---|---|---|
| 4bf | 18.78 | Highest potency among tested compounds |
| 4af | 25.78 | Moderate activity |
| 4bc | 26.72 | Moderate activity |
| 4ag | 20.86 | Effective inhibitor |
The docking studies indicated that the compound binds effectively to the active site of the enzyme with a docking score of -9.1 kcal/mol, suggesting strong interactions with key amino acid residues such as Gly175 and Val176 .
2. Anticancer Activity
The compound was further evaluated for its cytotoxic effects against various cancer cell lines. The results indicated significant activity against several types of cancer cells:
| Cell Line | IC50 (µM) | Remarks |
|---|---|---|
| A549 (Lung cancer) | <10 | High sensitivity |
| MCF7 (Breast cancer) | <15 | Moderate sensitivity |
| HeLa (Cervical cancer) | <12 | Effective against this line |
These findings suggest that the compound may act through mechanisms involving apoptosis and cell cycle arrest .
Case Study 1: 5-LOX Inhibition
A study conducted by Tekluu et al. synthesized various oxadiazole derivatives and tested their inhibitory effects on the 5-LOX enzyme. Among them, the compound showed the most potent inhibitory effect with an IC50 value significantly lower than other tested compounds .
Case Study 2: Cytotoxicity Assessment
In a separate investigation, the compound was assessed for its cytotoxicity using the NCI-60 cancer cell line panel. The results demonstrated that it effectively inhibited cell growth across multiple cancer types, indicating its potential as a therapeutic agent in oncology .
The biological activities of this compound can be attributed to its ability to interact with specific proteins involved in inflammatory pathways and cancer cell proliferation. The oxadiazole ring is known to facilitate these interactions through hydrogen bonding and hydrophobic contacts with target proteins.
Properties
IUPAC Name |
2-[3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxopyridin-1-yl]-N-(2,5-dimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23BrN4O3/c1-14-5-6-15(2)20(11-14)27-21(31)13-30-17(4)12-16(3)22(25(30)32)24-28-23(29-33-24)18-7-9-19(26)10-8-18/h5-12H,13H2,1-4H3,(H,27,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGPKLURDEIQOGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CN2C(=CC(=C(C2=O)C3=NC(=NO3)C4=CC=C(C=C4)Br)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23BrN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














